Cas no 2138084-33-8 (rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine)

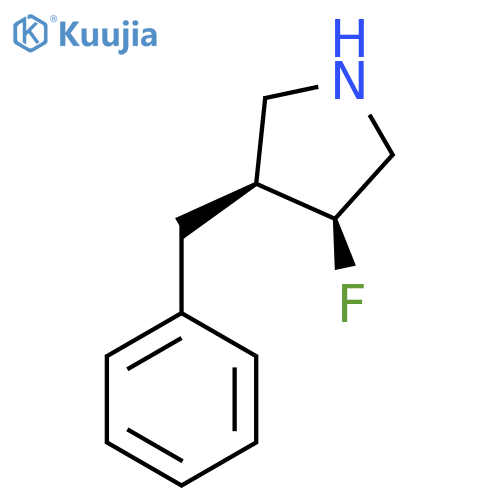

2138084-33-8 structure

商品名:rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine

rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine 化学的及び物理的性質

名前と識別子

-

- rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine

- EN300-1180054

- 2138084-33-8

-

- インチ: 1S/C11H14FN/c12-11-8-13-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2/t10-,11+/m0/s1

- InChIKey: HOJSMPKVGBZMFI-WDEREUQCSA-N

- ほほえんだ: F[C@@H]1CNC[C@@H]1CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 179.111027613g/mol

- どういたいしつりょう: 179.111027613g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 12Ų

rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1180054-2.5g |

rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine |

2138084-33-8 | 2.5g |

$2014.0 | 2023-05-26 | ||

| Enamine | EN300-1180054-0.05g |

rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine |

2138084-33-8 | 0.05g |

$864.0 | 2023-05-26 | ||

| Enamine | EN300-1180054-250mg |

rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine |

2138084-33-8 | 250mg |

$946.0 | 2023-10-03 | ||

| Enamine | EN300-1180054-1000mg |

rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine |

2138084-33-8 | 1000mg |

$1029.0 | 2023-10-03 | ||

| Enamine | EN300-1180054-500mg |

rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine |

2138084-33-8 | 500mg |

$987.0 | 2023-10-03 | ||

| Enamine | EN300-1180054-50mg |

rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine |

2138084-33-8 | 50mg |

$864.0 | 2023-10-03 | ||

| Enamine | EN300-1180054-5000mg |

rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine |

2138084-33-8 | 5000mg |

$2981.0 | 2023-10-03 | ||

| Enamine | EN300-1180054-10000mg |

rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine |

2138084-33-8 | 10000mg |

$4421.0 | 2023-10-03 | ||

| Enamine | EN300-1180054-5.0g |

rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine |

2138084-33-8 | 5g |

$2981.0 | 2023-05-26 | ||

| Enamine | EN300-1180054-1.0g |

rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine |

2138084-33-8 | 1g |

$1029.0 | 2023-05-26 |

rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

2138084-33-8 (rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine) 関連製品

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量